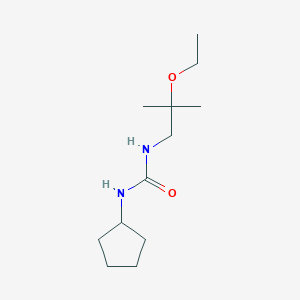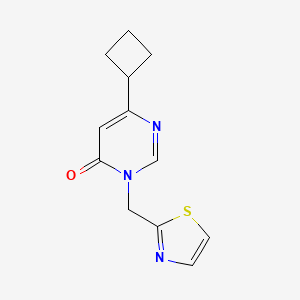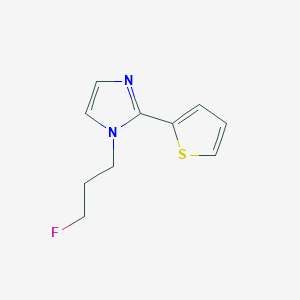![molecular formula C14H20F3NO2 B7632131 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone, also known as CFM-2, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pain management. CFM-2 is a non-opioid analgesic that has shown promise in preclinical studies as an effective alternative to traditional pain medications.
Aplicaciones Científicas De Investigación
2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has been studied extensively in preclinical models for its potential use as a non-opioid analgesic. It has been shown to be effective in reducing pain in various animal models, including neuropathic pain, inflammatory pain, and cancer pain. 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has also been investigated for its potential use in the treatment of other conditions, such as depression and anxiety.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to involve modulation of the endocannabinoid system. 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has been shown to increase the levels of endocannabinoids in the brain, which are known to have analgesic and anti-inflammatory effects. 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone may also interact with other neurotransmitter systems, such as the dopamine and serotonin systems, to produce its effects.
Biochemical and Physiological Effects:
2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have antidepressant and anxiolytic effects. 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has also been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has several advantages for use in lab experiments. It is a potent and selective non-opioid analgesic that has been shown to be effective in various animal models of pain. It also has a low potential for abuse and addiction, making it a safer alternative to traditional pain medications. However, there are also limitations to the use of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone in lab experiments. Its synthesis is complex and requires specialized knowledge and equipment, making it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone. One area of interest is the development of more efficient and scalable synthesis methods for 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone. Another area of interest is the investigation of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone's potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone involves several steps, starting with the reaction of 4-(trifluoromethyl)piperidine with acetylacetone to form a ketone intermediate. This intermediate is then reacted with cyclohexene in the presence of a Lewis acid catalyst to yield the final product, 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone. The synthesis of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone is a complex process that requires specialized knowledge and equipment.
Propiedades
IUPAC Name |
2-(cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3NO2/c15-14(16,17)13(20)6-8-18(9-7-13)12(19)10-11-4-2-1-3-5-11/h4,20H,1-3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZJAYJZPEFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)


![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7632117.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)